An In-depth Technical Guide to N-(Piperidin-4-ylmethyl)methanesulfonamide Hydrochloride
An In-depth Technical Guide to N-(Piperidin-4-ylmethyl)methanesulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical methodologies, and potential biological applications of this versatile piperidine derivative. The information presented herein is curated to support research and development endeavors by providing both foundational knowledge and practical insights.
Core Chemical Identity and Physicochemical Properties
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride is a piperidine derivative characterized by a methanesulfonamide group attached to a methyl substituent at the 4-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for a variety of chemical transformations and biological assays.
Table 1: Physicochemical Properties of N-(Piperidin-4-ylmethyl)methanesulfonamide Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride | [1] |
| CAS Number | 166815-15-2 | [1] |
| Molecular Formula | C₇H₁₇ClN₂O₂S | [1] |
| Molecular Weight | 228.74 g/mol | [1] |
| Boiling Point | 346.1°C (predicted for free base) | [1] |
| Flash Point | 163.1°C (predicted for free base) | [1] |
| Solubility | Expected to be freely soluble in water. | [2] |
| Storage | Room temperature, sealed, dry, and under inert gas. | [2][3] |
Note: Some physical properties may be predicted or based on the free-base form of the molecule.
Synthesis Pathway: A Representative Approach
While a specific, publicly available, step-by-step synthesis protocol for N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride is not extensively documented, a robust and scalable synthetic route can be devised based on established methodologies for analogous piperidine derivatives.[4][5] The following represents a logical and scientifically sound approach, commencing from commercially available starting materials.
The synthesis can be conceptualized as a multi-step process involving the reductive amination of a protected piperidone, followed by sulfonylation and deprotection.
Caption: A representative synthetic pathway for N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride.
Detailed Experimental Protocol (Representative)
Step 1: Reductive Amination of N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Introduce a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂ over Raney Nickel), under controlled temperature and pressure.[5]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction mixture by filtering the catalyst (if applicable) and removing the solvent under reduced pressure.
-
Purify the resulting intermediate, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, using column chromatography or crystallization.
Causality: The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions at this position during the subsequent sulfonylation step. Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.
Step 2: Sulfonylation of the Primary Amine
-
Dissolve the purified intermediate from Step 1 in an aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.
-
Add a suitable base, such as triethylamine or pyridine, to the reaction mixture.
-
Slowly add methanesulfonyl chloride (MsCl) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-((methanesulfonamido)methyl)piperidine-1-carboxylate.
Causality: The base is essential to neutralize the HCl generated during the reaction, driving the sulfonylation to completion. The dropwise addition of the highly reactive methanesulfonyl chloride at a low temperature helps to control the exothermicity of the reaction.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the product from Step 2 in a suitable solvent, such as dioxane or methanol.
-
Add a strong acid, typically hydrochloric acid (either as a concentrated aqueous solution or as a solution in an organic solvent), to the mixture.
-
Stir the reaction at room temperature, monitoring the removal of the Boc group by TLC or LC-MS.
-
Upon complete deprotection, the hydrochloride salt of the product may precipitate directly from the reaction mixture.
-
If precipitation does not occur, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product, N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Causality: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions, allowing for its clean removal to unveil the free piperidine nitrogen. The use of hydrochloric acid in this step conveniently leads to the formation of the desired hydrochloride salt.
Analytical Methodologies
The characterization and quantification of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride require robust analytical methods. Due to the lack of a strong chromophore in its structure, standard UV-Vis detection in HPLC can be challenging.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
A validated HPLC method for the closely related 4-methanesulfonyl-piperidine hydrochloride has been reported, which can be adapted for the analysis of the target compound.[6] This method utilizes a Charged Aerosol Detector (CAD), which is a mass-based detector that provides a near-universal response for non-volatile analytes, making it ideal for compounds lacking a UV chromophore.
Caption: Workflow for the analysis of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride by HPLC-CAD.
Table 2: Representative HPLC-CAD Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation of polar analytes. |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile containing an ion-pairing agent (e.g., trifluoroacetic acid). | The ion-pairing agent improves peak shape and retention of the basic analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30-40°C | Ensures reproducible retention times. |
| Detector | Charged Aerosol Detector (CAD) | Provides a universal response for non-chromophoric compounds.[6][7] |
| Nebulizer Temperature | 35-45°C | Optimized for the specific mobile phase composition. |
| Gas | Nitrogen | Used for nebulization and as the charging gas. |
Self-Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound. The spectra would be expected to show characteristic signals for the piperidine ring protons, the methylene bridge, and the methyl group of the methanesulfonamide moiety.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group.
Biological Activity and Applications in Drug Discovery
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride is primarily recognized as a valuable intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[2] The piperidine scaffold is a common feature in many CNS-active drugs.
While specific biological activity data for N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride itself is limited in the public domain, its structural motifs suggest potential interactions with various biological targets.
Potential as a Modulator of Serotonin and Dopamine Pathways
The piperidine core is a key pharmacophore in many ligands for serotonin (5-HT) and dopamine receptors.[8][9][10][11][12] It is plausible that derivatives of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride could be synthesized to target these receptors, which are implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. The methanesulfonamide group can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross the blood-brain barrier.[2]
Broader Potential in Medicinal Chemistry
The functionalized piperidine structure of this compound makes it a versatile starting material for the generation of compound libraries for high-throughput screening. Modifications at the piperidine nitrogen and the sulfonamide nitrogen can lead to a diverse range of molecules with potential activities as enzyme inhibitors or receptor modulators.
Safety and Handling
Based on available data for the free base, N-(Piperidin-4-ylmethyl)methanesulfonamide is considered harmful if swallowed and can cause skin and serious eye irritation.[13] It may also cause respiratory irritation.[13]
Standard safety precautions should be followed when handling this compound:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
Conclusion
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride is a chemical entity of significant interest to the pharmaceutical and medicinal chemistry communities. Its value lies in its utility as a versatile building block for the synthesis of novel CNS-active compounds. This guide has provided a comprehensive overview of its chemical properties, a representative synthesis strategy, robust analytical methodologies, and its potential applications in drug discovery. A thorough understanding of these aspects is crucial for researchers aiming to leverage this compound in their scientific endeavors.
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